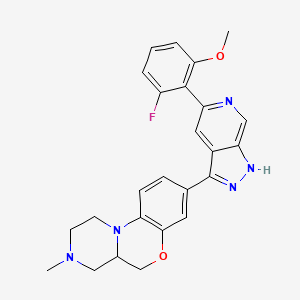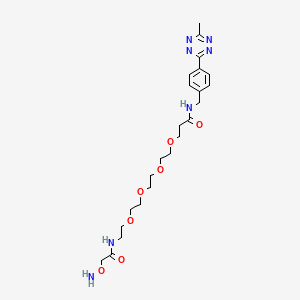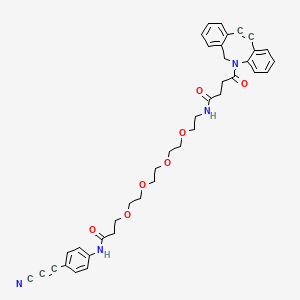
Apn-peg4-dbco
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
APN-PEG4-DBCO is a heterobifunctional linker that combines an APN moiety with a DBCO moiety through a four-unit polyethylene glycol (PEG) spacer. This compound is widely used in bioconjugation applications due to its stability and reactivity. The APN moiety exhibits exquisite chemoselectivity for cysteine, while the DBCO moiety facilitates click chemistry reactions with azides without the need for a catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of APN-PEG4-DBCO involves the conjugation of an APN moiety to a PEG4 spacer, followed by the attachment of a DBCO moiety. The reaction typically occurs in organic solvents such as dichloromethane (DCM), acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). The reaction conditions often include mild temperatures and the use of coupling agents to facilitate the formation of stable bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically stored at low temperatures (-20°C) to maintain its stability and activity .
Chemical Reactions Analysis
Types of Reactions
APN-PEG4-DBCO undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The DBCO moiety reacts with azides through strain-promoted alkyne-azide cycloaddition (SPAAC) without the need for a catalyst
Bioconjugation Reactions: The APN moiety selectively reacts with cysteine residues in proteins, forming stable conjugates.
Common Reagents and Conditions
Reagents: Azides, cysteine-containing proteins, coupling agents.
Conditions: Mild temperatures, organic solvents (DCM, acetonitrile, DMF, DMSO), and aqueous media for bioconjugation
Major Products Formed
Click Chemistry: Formation of stable triazole linkages with azide-containing molecules.
Bioconjugation: Formation of stable APN-cysteine conjugates
Scientific Research Applications
APN-PEG4-DBCO has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of APN-PEG4-DBCO involves its dual functionality:
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG4-APN: Similar in structure and functionality, containing an APN moiety and a DBCO moiety linked through a PEG4 spacer.
EZ-Link TFP Ester-PEG4-DBCO: Contains a tetrafluorophenyl (TFP) ester and a DBCO moiety, used for amine-reactive crosslinking.
Uniqueness
APN-PEG4-DBCO is unique due to its combination of APN and DBCO moieties, providing both chemoselectivity for cysteine and efficient click chemistry reactivity with azides. This dual functionality makes it highly versatile for various bioconjugation applications .
Properties
Molecular Formula |
C39H40N4O7 |
|---|---|
Molecular Weight |
676.8 g/mol |
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[3-[4-(2-cyanoethynyl)anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C39H40N4O7/c40-20-5-6-31-11-15-35(16-12-31)42-38(45)19-22-47-24-26-49-28-29-50-27-25-48-23-21-41-37(44)17-18-39(46)43-30-34-9-2-1-7-32(34)13-14-33-8-3-4-10-36(33)43/h1-4,7-12,15-16H,17-19,21-30H2,(H,41,44)(H,42,45) |
InChI Key |
OWARLUSLBQGVSH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCC(=O)NC4=CC=C(C=C4)C#CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



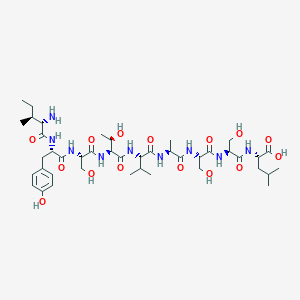
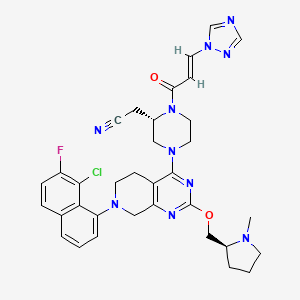
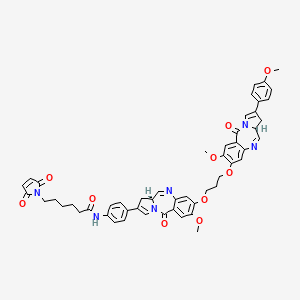
![6-[3-(1-adamantyl)-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]naphthalene-2-carboxylic acid](/img/structure/B12422896.png)
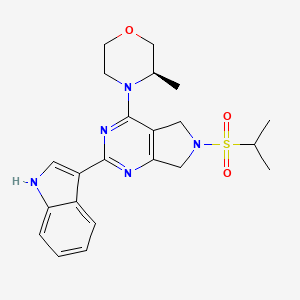
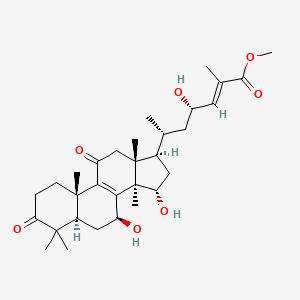
![(3S,4R)-1-[1-(2-chloro-6-cyclopropylbenzene-1-carbonyl)-4-fluoro-1H-indazol-3-yl]-3-hydroxypiperidine-4-carboxylic acid](/img/structure/B12422918.png)
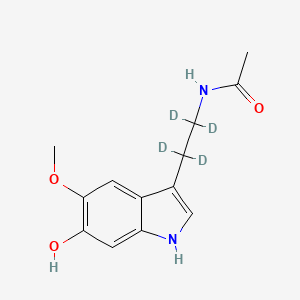
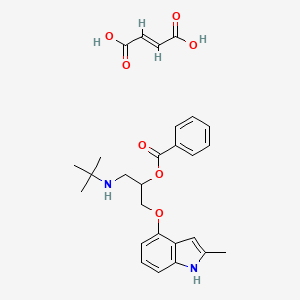
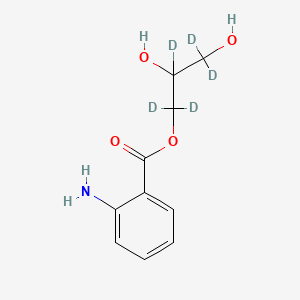
![(4S)-4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B12422938.png)
